

Application Notes & Protocols: Leveraging 4-Phenoxy piperidine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Phenoxy piperidine hydrochloride*

Cat. No.: B1369210

[Get Quote](#)

Abstract

4-Phenoxy piperidine hydrochloride is a versatile and highly valued heterocyclic building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its structure, combining a piperidine ring with a phenoxy moiety, serves as a foundational scaffold for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of its applications, focusing on the critical C-N bond-forming reactions that unlock its synthetic potential. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key transformations, and contextualize its use in the synthesis of molecules targeting significant biological systems, including opioid, neurokinin, and serotonin receptors.^{[1][2][3][4]}

Compound Profile and Strategic Importance

4-Phenoxy piperidine is a secondary amine whose hydrochloride salt form enhances stability and solubility, simplifying handling and storage in a laboratory setting.^[1] The core structure is a privileged scaffold, meaning it is frequently found in molecules with known biological activity. The phenoxy group contributes to favorable pharmacological properties, making it a valuable starting point for drug discovery initiatives.^[1]

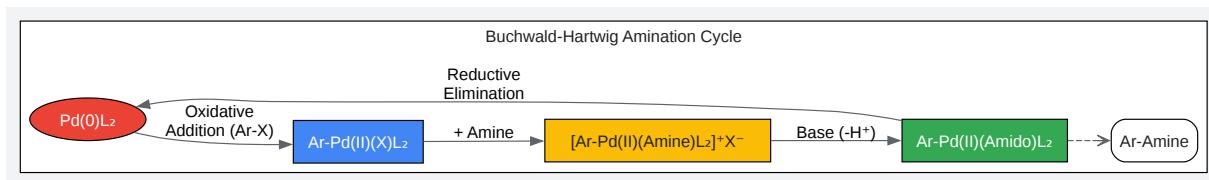
Physicochemical & Handling Data

Property	Value	Source
CAS Number	3413-27-2	[1]
Molecular Formula	C ₁₁ H ₁₅ NO·HCl	[1]
Molecular Weight	213.71 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 97% (HPLC)	[1]
Storage	Store at 0-8 °C, in a dry, well-ventilated place.	[1] [5] [6]
Safety	Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE). [5] [7]	

The Cornerstone Reaction: Palladium-Catalyzed N-Arylation

The most powerful and common application of 4-phenoxy piperidine is its use as a nucleophile in C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[\[8\]](#)[\[9\]](#)

Mechanistic Rationale: Why Buchwald-Hartwig?


The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The success of coupling a sterically accessible secondary amine like 4-phenoxy piperidine with an aryl halide hinges on overcoming the energy barriers of three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

- Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a strong, non-nucleophilic base.
- Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.[\[10\]](#)

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they stabilize the palladium catalyst and, crucially, accelerate the rate-limiting reductive elimination step, leading to higher yields and preventing catalyst decomposition.[\[10\]](#) [\[11\]](#)

Catalytic Cycle Diagram

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a validated workflow for the successful N-arylation of **4-phenoxy piperidine hydrochloride**.

Protocol 1: Preliminary Free-Basing

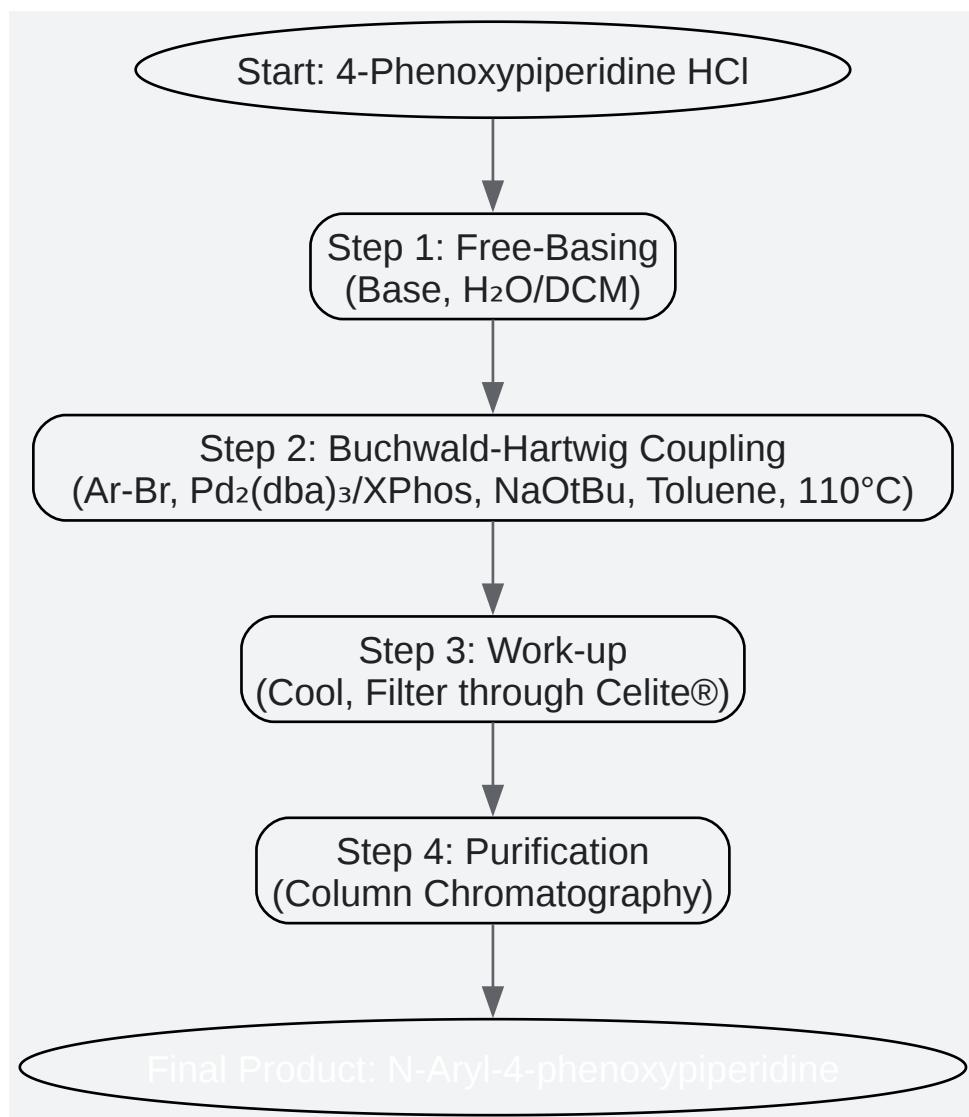
Rationale: The hydrochloride salt is stable for storage but the protonated amine is not nucleophilic. The amine must be neutralized ("free-based") prior to the coupling reaction.

Procedure:

- Dissolve **4-phenoxy piperidine hydrochloride** (1.0 eq) in deionized water (10 mL per gram of salt).
- Transfer the solution to a separatory funnel and add an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate).
- Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the aqueous layer is basic ($\text{pH} > 9$, check with pH paper).
- Separate the layers. Extract the aqueous layer two more times with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the solvent in vacuo to yield 4-phenoxy piperidine free base as an oil or low-melting solid. Proceed immediately to the next step.

Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: This procedure uses a common and effective catalyst system for coupling with aryl bromides. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.[\[11\]](#)[\[12\]](#)

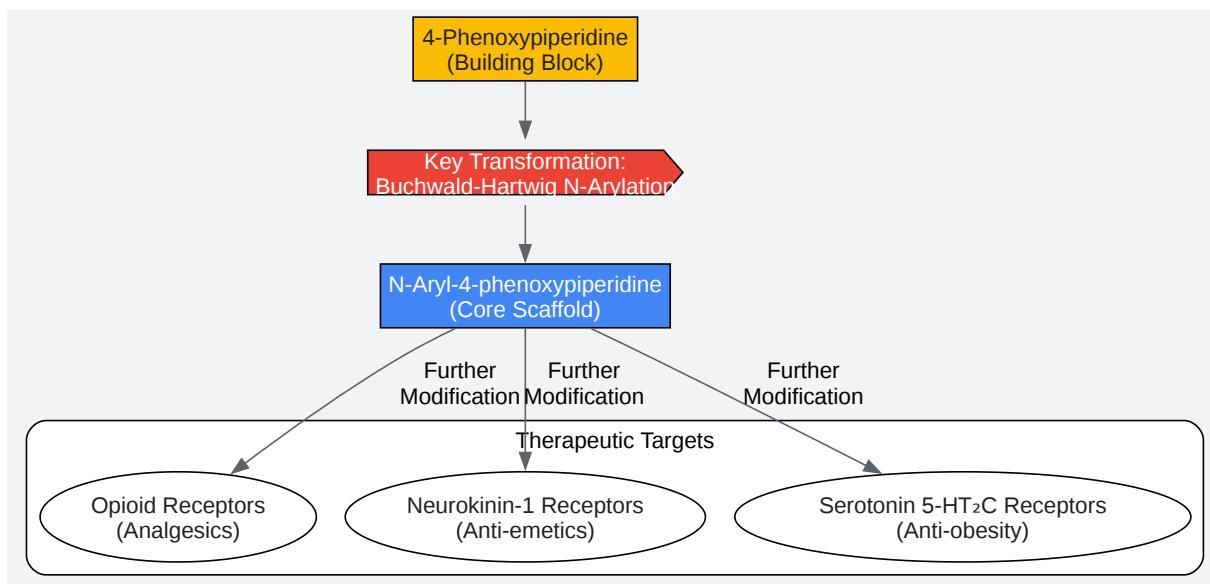

Materials:

- 4-Phenoxy piperidine (free base from Protocol 3.1, 1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 2 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
- Sodium tert-butoxide (NaOtBu , 1.4 equiv.)
- Anhydrous, degassed toluene

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) inside a glovebox or under a positive flow of inert gas.
- Seal the flask, then evacuate and backfill with inert gas three times.
- Reagent Addition: Add the aryl bromide (1.0 equiv.). In a separate vial, dissolve the 4-phenoxypiperidine free base (1.2 equiv.) in anhydrous toluene (5-10 mL per mmol of aryl bromide) and add this solution to the Schlenk flask via syringe.
- Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
- Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Workflow Diagram


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of N-aryl-4-phenoxy piperidines.

Applications in Drug Discovery Scaffolds

The N-arylated products derived from 4-phenoxy piperidine are key intermediates in the synthesis of compounds targeting various central nervous system (CNS) receptors.[1]

Logical Pathway from Building Block to Bioactive Molecule

[Click to download full resolution via product page](#)

Caption: Synthetic logic from building block to diverse therapeutic scaffolds.

- Opioid Receptor Modulators: The piperidine core is a classic pharmacophore for opioid receptor ligands.[13] By coupling 4-phenoxyphiperidine with diverse aryl groups, chemists can synthesize libraries of compounds to screen for agonist or antagonist activity at mu (μ) and delta (δ) opioid receptors. This is a key strategy in the development of potent analgesics with reduced side effects like tolerance and dependence.[14][15]
- Neurokinin-1 (NK₁) Receptor Antagonists: NK₁ receptor antagonists are used to treat chemotherapy-induced nausea and vomiting. The 4-phenoxyphiperidine scaffold can be incorporated into complex molecules that exhibit high affinity for the NK₁ receptor.[4][16][17]
- Serotonin (5-HT) Receptor Modulators: The 4-phenoxyphiperidine moiety is present in positive allosteric modulators (PAMs) of the 5-HT_{2C} receptor. Targeting this receptor is a promising

therapeutic strategy for chronic conditions like obesity and substance use disorders.[3][18]

References

- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchG
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central.[Link]
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR) antagonist ligands - PMC - NIH.[Link]
- Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride - NIST WebBook.[Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- SDS/MSDS - CAS:136534-48-0 - XiXisys.[Link]
- Buchwald–Hartwig amin
- US2904550A - 4-phenylpiperidines and their preparation - Google P
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
- 4-PHENOXYPIPERIDINE - gsrs.[Link]
- Buchwald-Hartwig Amin
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR)
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed.[Link]
- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
- 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed.[Link]
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH.[Link]
- Piperidin-4-one: the potential pharmacophore - PubMed.[Link]
- Basic opioid pharmacology: an upd
- Copper-Catalyzed N-Arylation of Amides Using (S)
- Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines - PubMed.[Link]
- (PDF)
- Molecular basis of opioid receptor signaling.[Link]

- 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype
- PubMed.[Link]
- Advances in the research and application of neurokinin-1 receptor antagonists - PMC.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. SDS/MSDS - CAS:136534-48-0 - supplier / synthesis - C20H25NO*ClH - 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride - 4-hydroxy-4-phenyl-1-(3-phenylpropyl)piperidine hydrochloride [en.xisisys.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Leveraging 4-Phenoxy piperidine Hydrochloride in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369210#using-4-phenoxy piperidine-hydrochloride-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com